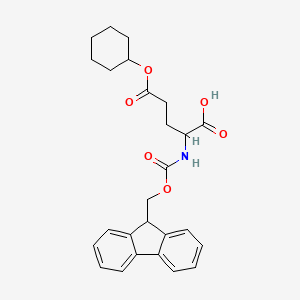

N-Fmoc-O5-cyclohexyl-L-glutamic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIPEUXZAYGDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Context of N Fmoc O5 Cyclohexyl L Glutamic Acid in Academic Research

Significance within Amino Acid Protecting Group Strategies

The precise construction of a peptide sequence requires that the reactive functional groups of the constituent amino acids be temporarily masked or "protected" to prevent unwanted side reactions. nih.gov The N-α-amino group, the C-terminal carboxyl group, and any reactive side chains must be selectively shielded and de-shielded in a predetermined order. ed.govacs.org The selection of these protecting groups is paramount to the success of the synthesis. acs.org N-Fmoc-O5-cyclohexyl-L-glutamic acid is a prime example of a building block designed for such a strategic approach.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.denih.gov Introduced by Carpino and Han, and later adapted for SPPS by Atherton and Sheppard, the Fmoc/tBu (tert-butyl) strategy has become a widely adopted method in both research and industrial settings. nih.govacs.orgthermofisher.com This approach involves the use of the base-labile Fmoc group for the temporary protection of the N-α-amino group of the growing peptide chain. acs.orgemorychem.science

The key advantage of Fmoc chemistry lies in its mild deprotection conditions. The Fmoc group is stable to acids but can be rapidly removed by treatment with a weak base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govacs.org This mild cleavage condition preserves the acid-labile protecting groups commonly used for amino acid side chains, such as the tert-butyl (tBu) group, and the acid-sensitive linkers that anchor the peptide to the solid support. acs.orgacs.org This compatibility is the basis of the strategy's orthogonality.

Furthermore, Fmoc chemistry offers practical advantages for monitoring the synthesis. The dibenzofulvene byproduct released during Fmoc cleavage has a strong ultraviolet absorbance, allowing for the real-time, quantitative monitoring of the deprotection step to ensure the reaction proceeds to completion. acs.orgacs.orgrsc.org The development of Fmoc-based SPPS represented a major advance, providing a robust and versatile platform for the synthesis of a vast array of peptides, including those with sensitive modifications like phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of older methods like the Boc/Bzl strategy. nih.govnih.gov

Table 1: Key Features of Fmoc Chemistry in SPPS

| Feature | Description | Significance |

|---|---|---|

| N-α-Protection | The Fmoc group temporarily protects the N-terminal amine of the amino acid. | Prevents self-polymerization and allows for stepwise, controlled elongation of the peptide chain. nih.govrsc.org |

| Deprotection Condition | Cleaved by weak organic bases, most commonly 20% piperidine in DMF. nih.govacs.org | Mild conditions preserve acid-labile side-chain protecting groups and the resin linker, forming the basis of an orthogonal strategy. acs.org |

| Reaction Monitoring | The dibenzofulvene byproduct of cleavage is UV-active. acs.orgacs.org | Allows for spectrophotometric monitoring to ensure complete deprotection before the next coupling step. |

| Compatibility | Stable to acidic conditions used for final cleavage from the resin. | Enables the use of a wide range of acid-labile side-chain protections and linkers. nih.gov |

| Versatility | Suitable for synthesizing complex and modified peptides (e.g., phosphopeptides, glycopeptides). nih.gov | The mild deprotection conditions avoid degradation of sensitive functionalities. |

Orthogonality is a foundational principle in protecting group strategy, particularly in the synthesis of complex molecules like peptides. mdpi.commit.edu An orthogonal protection scheme employs two or more protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting the others. researchgate.netiris-biotech.de This provides chemists with precise control over which part of a molecule reacts and when. mdpi.com

In the context of Fmoc-based SPPS, the quintessential orthogonal pair is the base-labile Fmoc group (for N-α-amino protection) and acid-labile side-chain protecting groups, such as tert-butyl (tBu) or trityl (Trt). ed.govemorychem.science The Fmoc group is removed at each step of peptide chain elongation with a base (piperidine), while the tBu-based side-chain groups remain intact. adventchembio.com These permanent side-chain protectors are only removed at the end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.govadventchembio.com

This orthogonal strategy is crucial for several reasons:

Prevents Branching: It ensures that peptide bond formation occurs exclusively at the N-terminus of the growing chain, preventing unwanted reactions at reactive side chains (e.g., the carboxyl group of glutamic acid). ed.gov

Enables Complex Modifications: It allows for the selective deprotection of a specific side chain while the rest of the peptide remains protected. This is essential for synthesizing cyclic peptides, branched peptides, or for attaching labels and other modifications at specific sites. emorychem.science

Simplifies Synthesis: By compartmentalizing the deprotection steps, orthogonality streamlines the synthetic process and simplifies the purification of the final product. mit.edu

The combination of the Fmoc group with an array of acid-labile side-chain protecting groups represents a highly successful implementation of the orthogonality principle, enabling the routine synthesis of complex peptide targets. acs.orgresearchgate.net

While the tert-butyl (tBu) ester is the most common protecting group for the γ-carboxyl (or O5) side chain of glutamic acid in Fmoc-SPPS, the cyclohexyl (Chx) ester, as seen in this compound, offers strategic advantages in specific contexts. The choice of a side-chain protecting group is critical to prevent side reactions, particularly the formation of aspartimide from aspartic acid or pyroglutamate (B8496135) from an N-terminal glutamic acid residue. iris-biotech.deyoutube.com

The O-cyclohexyl (OChx) ester provides enhanced stability compared to the O-tert-butyl (OtBu) ester under the mildly acidic conditions that can sometimes be present or generated during SPPS, or during certain analytical or purification steps. Research has shown that the cyclohexyl ether protecting group for serine and threonine is substantially more stable to acid than a benzyl (B1604629) group, indicating its general acid-resistance. wikipedia.org This increased robustness can be advantageous in minimizing premature deprotection of the side chain, which could lead to undesired side reactions.

The primary strategic utility of the OChx group for glutamic acid is to suppress side reactions during peptide assembly and workup. For instance, the use of cyclohexyl esters for aspartic and glutamic acid side chains has been shown to minimize undesired cyclization reactions. nih.gov The bulkier nature of the cyclohexyl group compared to the tert-butyl group can also influence the solvation and aggregation properties of the growing peptide chain, which can be beneficial in the synthesis of "difficult" sequences prone to aggregation. researchgate.net Furthermore, the enhanced lipophilicity conferred by the cyclohexyl group can be useful in modulating the properties of the final peptide or in facilitating its purification. britannica.com

Like the OtBu group, the OChx group is cleaved under strongly acidic conditions, typically with TFA, making it fully compatible with the standard final deprotection and cleavage step of Fmoc-SPPS. acs.org Therefore, this compound serves as a valuable alternative to the standard OtBu-protected version, providing a tool for chemists to optimize the synthesis of particularly challenging or sensitive glutamic acid-containing peptides.

Historical and Current Perspectives on Glutamic Acid Derivatives in Synthetic Organic Chemistry

Glutamic acid, beyond its fundamental role as a proteinogenic amino acid, has a rich history as a versatile building block in synthetic organic chemistry. google.com Its industrial production, initially by extraction and later dominated by fermentation processes starting in the 1950s, made it a readily available and inexpensive chiral starting material. google.comnih.gov

Historically, the application of glutamic acid derivatives was closely tied to food science, with the discovery of monosodium glutamate (B1630785) (MSG) as a flavor enhancer in 1908. nih.gov However, its utility in chemical synthesis quickly expanded. As a chiral molecule, L-glutamic acid became an important "chiral pool" starting material, a readily available enantiomerically pure compound from which complex chiral molecules can be synthesized. ed.govacs.org For example, it has been used as a chiral synthon in the synthesis of pheromones and other natural products. acs.orgemorychem.science

In modern synthetic organic chemistry, glutamic acid derivatives are employed in a wide range of applications:

Asymmetric Synthesis: The defined stereocenter of glutamic acid is exploited to induce chirality in new products. It is a precursor for synthesizing other non-proteinogenic amino acids and complex chiral amines. acs.orgacs.org For instance, pyroglutamic acid, a cyclic derivative of glutamic acid, is a common starting point for the synthesis of various natural products and pharmaceuticals. nih.gov

Medicinal Chemistry: Researchers continuously design and synthesize novel glutamic acid analogs to act as enzyme inhibitors or receptor antagonists. nih.govnih.gov For example, derivatives have been developed as potential anticancer agents that interfere with glutamine metabolism in tumor cells.

Peptide and Protein Engineering: Advanced derivatives are created to build complex peptide structures, such as macrocycles, which have enhanced stability and binding affinity for therapeutic targets. mdpi.comresearchgate.net Furthermore, derivatives are synthesized to study post-translational modifications, like the addition of oligo-glutamate chains to proteins, which is crucial for understanding their biological function.

The ability to chemically modify both the backbone and the side chain of glutamic acid has made it an exceptionally versatile tool. From its early use in food production to its current role in the cutting edge of drug discovery and materials science, glutamic acid and its derivatives continue to be of central importance to the field of synthetic organic chemistry. nih.gov

Applications in Peptide and Peptidomimetic Synthesis

Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Fmoc-O5-cyclohexyl-L-glutamic Acid

In Fmoc-based SPPS, the peptide chain is incrementally assembled on an insoluble polymer resin. lsu.edu The process involves a repeated cycle of deprotecting the N-terminal Fmoc group with a mild base (typically piperidine) and then coupling the next Fmoc-protected amino acid to the newly liberated amine. nih.govchempep.com The choice of side-chain protecting groups is critical to prevent unwanted chemical reactions during these steps and to ensure the integrity of the final peptide. nih.gov this compound is employed within this framework to incorporate glutamic acid residues into the growing peptide sequence.

The incorporation of this compound into a growing peptide chain is achieved by activating its α-carboxyl group to form a reactive species that readily forms an amide bond with the N-terminal amine of the resin-bound peptide. The efficiency of this coupling step is paramount for the synthesis of high-purity peptides.

A variety of coupling reagents and strategies are used to maximize efficiency. These reagents convert the carboxylic acid into a more reactive form, facilitating acylation. The choice of reagent can be critical, especially when dealing with sterically hindered amino acids or aggregation-prone sequences.

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress side reactions and improve efficiency. chempep.com |

| Onium Salts (Aminium/Uronium) | HBTU, HCTU, HATU, PyBOP | Form highly reactive esters (e.g., HOBt or HOAt esters) in situ, leading to rapid and efficient coupling with minimal racemization. sigmaaldrich.com |

| Phosphonium (B103445) Salts | PyBOP | Similar to aminium salts, forms a reactive phosphonium ester that facilitates amide bond formation. |

| Acid Halides | Fmoc-Amino Acid Chlorides | Prepared in situ, these are highly reactive and can be effective for particularly difficult couplings where other methods fail. chempep.com |

Optimization of coupling efficiency when using this compound may involve selecting more potent activating agents like HATU or HCTU, particularly if the coupling site is sterically demanding. Additionally, adjusting reaction times, temperature, and solvent choice (e.g., using N-Methyl-2-pyrrolidone (NMP) or greener alternatives like N-Butylpyrrolidinone (NBP)) can further enhance performance. rsc.orgresearchgate.net

A significant challenge in SPPS is the tendency of growing peptide chains to fold into stable secondary structures (e.g., β-sheets) and aggregate on the solid support. sigmaaldrich.com This phenomenon can render the N-terminus of the peptide inaccessible, leading to incomplete deprotection and coupling reactions, which results in truncated or deletion sequences. frontiersin.org

The use of amino acid derivatives with bulky side-chain protecting groups can play a role in mitigating aggregation. The cyclohexyl (OChx) group of this compound is a bulky and hydrophobic moiety. Its presence can disrupt the inter-chain hydrogen bonding that leads to the formation of β-sheet structures, thereby improving the solvation of the protected peptide chain and enhancing the accessibility of the N-terminus for subsequent reaction steps. sigmaaldrich.comfrontiersin.org While poly-glutamic acid itself can aggregate under certain conditions nih.gov, the presence of the bulky cyclohexyl protecting group during synthesis helps to prevent the specific type of on-resin aggregation that plagues SPPS.

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, occurring most frequently at Asp-Xxx sequences, where Xxx is often Gly, Asn, or Ser. iris-biotech.de The reaction involves the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen, particularly under the basic conditions of Fmoc deprotection (piperidine treatment). iris-biotech.denih.gov This process leads to the formation of a stable five-membered ring (aspartimide), which can result in chain termination or rearrange to form β- and D-aspartyl peptides, impurities that are often difficult to separate from the target peptide. nih.govnih.gov

While less common than with aspartic acid, a similar side reaction can occur with glutamic acid residues, leading to the formation of a six-membered ring (glutarimide). A primary strategy to minimize this side reaction is the use of sterically bulky side-chain protecting groups. biotage.com These groups physically hinder the backbone nitrogen from attacking the side-chain ester carbonyl. The cyclohexyl (OChx) ester is significantly bulkier than the commonly used tert-butyl (OtBu) ester. This increased steric hindrance provided by the OChx group effectively suppresses the formation of glutarimide-related byproducts, contributing to a higher purity of the final peptide.

Table 2: Influence of Side-Chain Protecting Group on SPPS Outcomes

| Amino Acid Derivative | Side-Chain Group | Key Feature | Impact on SPPS |

|---|---|---|---|

| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | Standard, moderate bulk | Prone to aspartimide formation in susceptible sequences. iris-biotech.debiotage.com |

| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl (Mpe) | Increased steric bulk | Offers enhanced protection against aspartimide formation compared to OtBu. biotage.com |

| Fmoc-Glu(OChx)-OH | Cyclohexyl (OChx) | High steric bulk | Suppresses glutarimide (B196013) formation; helps disrupt peptide aggregation. |

When a glutamine (Gln) or glutamic acid (Glu) residue is located at the N-terminus of a peptide, it can undergo an intramolecular cyclization to form pyroglutamate (B8496135) (pGlu). nih.govcreative-biolabs.com This reaction involves the N-terminal amine attacking the side-chain amide (of Gln) or carboxyl group (of Glu), resulting in the loss of ammonia (B1221849) or water, respectively. researchgate.net This modification is often problematic as it introduces heterogeneity into the final product and blocks the N-terminus, preventing further sequencing or elongation. creative-biolabs.comnih.gov

The formation of pGlu from N-terminal glutamic acid is a non-enzymatic chemical reaction that can occur during the repetitive basic treatments of Fmoc deprotection in SPPS or during final cleavage and storage, and its rate is influenced by factors like pH and temperature. nih.govgoogle.com While the cyclohexyl protecting group on this compound effectively prevents this reaction during chain assembly, the side-chain carboxyl group is exposed once the protecting group is removed during the final acid cleavage step. If this Glu residue is at the N-terminus of the final peptide, care must be taken during purification and storage to minimize the conditions that promote pGlu formation.

The synthesis of "difficult sequences," such as long peptides (>50 amino acids) or those rich in hydrophobic residues, remains a significant challenge. frontiersin.org These sequences are particularly prone to the aggregation phenomena and side reactions described above.

This compound is a valuable tool for addressing these challenges. Its utility stems from a combination of factors:

Reduced Aggregation: The bulky cyclohexyl group disrupts secondary structure formation, improving reaction kinetics for both coupling and deprotection steps. sigmaaldrich.com

Suppression of Side Reactions: The steric hindrance of the OChx group minimizes the risk of glutarimide formation, ensuring higher fidelity of the peptide backbone. biotage.com

By mitigating both aggregation and unwanted side reactions, the strategic use of this compound can significantly improve the yield and purity of complex peptides, making previously inaccessible sequences synthetically viable. frontiersin.orgnih.gov

Strategies for Prevention and Mitigation of Undesired Side Reactions

Solution-Phase Peptide Synthesis Incorporating this compound

Solution-phase peptide synthesis (SPPS), while often considered a classical approach, remains relevant for the large-scale production of peptides. slideshare.net This method involves the sequential coupling of protected amino acid residues in a homogenous solvent system, with purification of the intermediate peptide after each step. slideshare.net The Fmoc-based strategy in solution-phase synthesis follows a cycle of coupling and deprotection, analogous to its solid-phase counterpart.

In this context, this compound serves as the protected glutamic acid donor. The synthesis cycle typically involves two main steps:

Coupling: The free N-terminus of a growing peptide chain (or an initial amino acid ester) is coupled with the carboxylic acid of this compound. This reaction is mediated by a coupling reagent to form the peptide bond.

Deprotection: The Fmoc group of the newly incorporated glutamic acid residue is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF), to expose a new N-terminal amine for the next coupling step. rsc.org

The O5-cyclohexyl ester is a critical feature, as it protects the side-chain carboxyl group, preventing it from reacting with the activated carboxyl group of the incoming amino acid or participating in other side reactions during the synthesis. This protecting group is stable to the mild basic conditions used for Fmoc removal, ensuring the integrity of the side chain throughout the elongation process. A general method for the elongation of a peptide in solution using Fmoc-protected amino acids involves dissolving the N-terminally deprotected peptide segment and then adding the next Fmoc-amino acid along with coupling agents like HBTU/HOBt and a base such as DIPEA. rsc.org Upon completion, the product is often precipitated and purified before the next cycle.

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Coupling | This compound, Coupling Agents (e.g., HBTU, HATU), Base (e.g., DIPEA), Solvent (e.g., THF, DMF) | Elongate the peptide chain by forming a new peptide bond. |

| 2 | Purification | Precipitation with a non-solvent (e.g., CH3CN, IPE) followed by filtration. | Isolate the intermediate peptide product. rsc.org |

| 3 | N-terminal Deprotection | 1-2% DBU and 1-2% piperidine in a solvent like CH2Cl2. rsc.org | Remove the Fmoc group to expose the N-terminal amine for the subsequent coupling step. |

| 4 | Purification | Neutralization and precipitation. rsc.org | Isolate the deprotected peptide, ready for the next elongation cycle. |

Synthesis of Complex Peptide Architectures

The precise control offered by orthogonal protecting groups, such as those on this compound, is essential for the construction of non-linear and structurally complex peptides.

Branched peptides, which contain a secondary peptide chain attached to the side chain of an amino acid in the primary sequence, are of significant interest for developing vaccines, enzyme inhibitors, and multivalent ligands. Glutamic acid is an ideal residue for creating such structures due to its side-chain carboxyl group.

The synthesis of branched peptides can be achieved by incorporating this compound into the primary peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS). After the main chain is assembled, the cyclohexyl group on a specific glutamic acid residue can be selectively removed while all other protecting groups remain intact. This exposes a free carboxylic acid on the side chain, which then serves as the anchor point for the synthesis of the second peptide chain.

A similar strategy has been successfully employed for creating peptides with oligo-glutamic acid branches, which are important post-translational modifications. nih.gov In that work, an allyl-protected glutamic acid was used. The allyl group was selectively cleaved on-resin to allow for the coupling of additional glutamic acid units to the side chain. nih.gov The use of this compound would follow the same principle, with the cleavage of the cyclohexyl ester providing the necessary reactive site for branch synthesis.

General Strategy for Branched Peptide Synthesis:

Synthesize the main peptide backbone on a solid support using standard Fmoc-SPPS, incorporating this compound at the desired branching point.

Selectively deprotect the O5-cyclohexyl group to reveal the side-chain carboxyl function.

Activate the newly exposed carboxyl group using standard coupling reagents.

Begin the stepwise synthesis of the branch peptide chain onto the glutamic acid side chain. nih.gov

Once the entire branched structure is assembled, cleave the peptide from the resin and remove all remaining side-chain protecting groups.

Macrocyclization is a powerful strategy to enhance the pharmacological properties of peptides, including receptor affinity, metabolic stability, and cell permeability. nih.gov this compound is a valuable tool for creating cyclic peptides, particularly through side-chain anchoring strategies.

In one common on-resin cyclization method, the side-chain carboxyl group of glutamic acid is used to attach the peptide to the solid support. elsevierpure.com The synthesis proceeds as follows:

The free side-chain carboxyl group of this compound is first protected with a hyper-acid-labile group, while the alpha-carboxyl group is activated for attachment to a resin.

Alternatively, and more directly relevant, a pre-formed linker can be attached to the side chain, allowing for subsequent anchoring to the resin.

The linear peptide is then synthesized from the N-terminus of the resin-bound glutamic acid using standard Fmoc-SPPS.

After assembly of the linear precursor, the N-terminal Fmoc group and a C-terminal protecting group (if applicable) are removed.

The exposed N-terminal amine and C-terminal carboxyl group are then coupled together while the peptide is still attached to the resin via the glutamic acid side chain. This on-resin cyclization is often more efficient than solution-phase methods. elsevierpure.com

Finally, the cyclic peptide is cleaved from the solid support.

The cyclohexyl group on this compound provides robust protection during the linear synthesis and can be retained if the cyclization does not involve its side chain, or it can be part of a broader orthogonal protection scheme where its removal is a key step in the macrocyclization process itself.

| Cyclization Method | Description | Role of Glutamic Acid Derivative |

| On-Resin Head-to-Tail Cyclization | The linear peptide is assembled on a solid support, and the terminal ends are coupled before cleavage from the resin. elsevierpure.com | The glutamic acid side chain can be used as an anchor point to the resin, enabling cyclization of the peptide backbone. |

| O-to-N Acyl Migration | A depsipeptide (containing an ester bond in the backbone) is synthesized and then undergoes an intramolecular rearrangement to form the more stable amide bond, resulting in a cyclic peptide. nih.gov | This compound can be incorporated as a standard residue in the linear precursor of the depsipeptide. |

| Solution-Phase Cyclization | The fully protected linear peptide is cleaved from the resin and then cyclized in a dilute solution to favor intramolecular over intermolecular reactions. | The cyclohexyl group protects the glutamic acid side chain from participating in unwanted side reactions during the solution-phase cyclization step. |

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov This often involves the incorporation of non-canonical amino acids, modified backbones, or altered stereochemistry.

This compound is readily incorporated into synthetic sequences that also include non-canonical residues. Its standard Fmoc/cyclohexyl protection scheme is compatible with the coupling of a wide variety of other modified building blocks. For instance, N-methylation of backbone amides is a common modification used to increase a peptide's oral bioavailability and metabolic half-life. nih.gov During a synthesis that incorporates N-methylated amino acids, this compound can be added using the same coupling protocols, with its side chain remaining protected by the cyclohexyl group until final deprotection.

The development of novel peptidomimetics relies on a robust "toolbox" of protected amino acids. The cyclohexyl ester of glutamic acid offers a specific level of stability and reactivity that is distinct from other protecting groups like tert-butyl (tBu) or benzyl (B1604629) (Bzl) esters, giving chemists finer control over complex synthetic routes that may involve multiple, selective deprotection steps. This allows for the site-specific modification of a peptide sequence, which is a cornerstone of modern peptidomimetic design.

Applications in Chemical Biology and Materials Science

Bioconjugation Strategies Involving N-Fmoc-O5-cyclohexyl-L-glutamic Acid Derivatives

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, demands precision and control. Derivatives of this compound are instrumental in developing strategies to achieve this, enabling the construction of complex functional molecules for therapeutic and diagnostic purposes.

Site-selective modification of peptides and proteins is crucial for creating homogeneous products with predictable functions. The chemical properties of the protecting groups on amino acid monomers are central to achieving this selectivity. The O5-cyclohexyl (OChx) ester on the side chain of this compound provides robust protection, a key feature in orthogonal synthesis strategies. peptide.comresearchgate.net

Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering chemical conditions. wikipedia.org The Fmoc group is base-labile (removed by piperidine), while many other side-chain protecting groups, like tert-butyl (tBu), are acid-labile (removed by trifluoroacetic acid, TFA). wikipedia.org The cyclohexyl ester is stable under the conditions used to remove both Fmoc and tBu groups. peptide.com Its cleavage typically requires harsher conditions, such as treatment with strong acids like hydrogen fluoride (B91410) (HF) or palladium-catalyzed hydrogenolysis, although the latter is less common.

This differential stability allows chemists to perform modifications on other parts of a peptide chain—such as conjugating a molecule to a lysine (B10760008) side chain protected with a more labile group—while the glutamic acid side chain remains inert. wordpress.com Once other synthetic steps are complete, the cyclohexyl group can be removed to reveal the side-chain carboxylic acid, which then becomes a unique site for a subsequent, specific conjugation reaction. This could involve forming an amide bond with an amine-containing molecule, creating a branched peptide, or cyclizing the peptide head-to-side-chain. wordpress.com

Table 1: Comparison of Protecting Groups Used in Fmoc-Based Peptide Synthesis

| Protecting Group | Abbreviation | Typical Protected Amino Acid | Cleavage Conditions | Orthogonality to O-cyclohexyl (OChx) |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-NH- | 20% Piperidine (B6355638) in DMF | Yes |

| tert-Butyl | tBu | Glu(OtBu), Asp(OtBu), Tyr(tBu) | Trifluoroacetic Acid (TFA) | Yes |

| Trityl | Trt | Gln(Trt), Asn(Trt), Cys(Trt) | Mildly Acidic (e.g., TFA) | Yes |

| Allyl | All | Glu(OAll), Asp(OAll) | Pd(PPh₃)₄ / Silane | Yes |

| Cyclohexyl | OChx | Glu(OChx), Asp(OChx) | Strong Acid (e.g., HF) | - |

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the biological targeting and cell-penetrating capabilities of peptides with the genetic information-carrying and recognition properties of oligonucleotides. mit.eduresearchgate.net These constructs are promising tools in diagnostics, gene silencing, and antisense therapy. mit.edu The synthesis of POCs is challenging due to the incompatibility of the chemistries typically used for peptides and oligonucleotides. For instance, the acidic conditions used to deprotect side chains in traditional peptide synthesis can cause depurination (loss of purine (B94841) bases) in the DNA component. mit.edu

The Fmoc-based solid-phase synthesis strategy offers a milder alternative that is more compatible with oligonucleotide integrity. This compound can be readily incorporated into the peptide sequence using standard automated solid-phase peptide synthesis (SPPS). A common method involves first synthesizing the oligonucleotide on a solid support, then adding an amino-linker to its 5' end, and subsequently building the peptide chain stepwise onto this linker using Fmoc-protected amino acids. nih.gov

In this process, the cyclohexyl group on the glutamic acid side chain remains stable throughout the synthesis, protecting the carboxylic acid from unwanted reactions during both the oligonucleotide and peptide assembly steps. This ensures the final POC has the correct structure and that the glutamic acid residue does not interfere with the conjugation chemistry or subsequent biological function, unless its deprotection for further modification is specifically intended.

The unique electronic and physical properties of fullerenes (carbon cage molecules like C₆₀) have made them attractive for biomedical applications, including as antioxidants and drug delivery vehicles. nih.govnih.gov To improve their biocompatibility and solubility, and to target them to specific biological sites, fullerenes are often conjugated to biomolecules like peptides.

Protected amino acid derivatives are essential for creating these hybrid constructs. Research has demonstrated the synthesis of C₆₀-functionalized amino acids by directly conjugating the fullerene cage to a protected glutamic acid derivative, specifically N-Fmoc-L-glutamic acid alpha-tert-butyl ester. nih.gov In this synthesis, the protected glutamic acid derivative acts as a molecular handle. The fullerene is attached at the γ-position of the glutamic acid side chain. Following this initial conjugation, the resulting "fulleropeptide" monomer can be used in standard Fmoc-based solid-phase peptide synthesis. nih.gov The Fmoc group is removed at each step to allow the peptide chain to be elongated, creating a well-defined fullerene-peptide conjugate where the fullerene is positioned at a specific amino acid residue. The use of a stable side-chain ester, such as a cyclohexyl or tert-butyl ester, is critical to prevent unwanted reactions during the subsequent peptide synthesis steps.

Role in Advanced Organic Synthesis Beyond Peptides

The structural features of this compound—namely its defined stereochemistry and orthogonally protected functional groups—make it a valuable chiral building block for the synthesis of complex organic molecules that are not strictly linear peptides.

The "L" designation in this compound signifies a specific three-dimensional arrangement (stereochemistry) at its α-carbon. This inherent chirality is fundamental to the biological activity of peptides and can be exploited to control the stereochemical outcome of chemical reactions. In a process known as stereoselective synthesis, the chirality of a starting material is used to direct the formation of a new chiral center in the product, a critical consideration in the synthesis of pharmaceuticals where only one enantiomer is often active.

A clear example of this is in the synthesis of peptide macrocycles, where a peptide chain is cyclized to create a more rigid and often more potent structure. nih.gov Researchers have designed and synthesized novel glutamic acid analogs to serve as key ring-forming components. In one such synthesis, a commercially available, fully protected glutamic acid derivative was used as the starting point. mit.edunih.gov Through a series of reactions, a functional group was stereoselectively added to the γ-position of the glutamic acid side chain, with the existing stereocenter at the α-carbon directing the stereochemical outcome of the reaction. mit.edunih.gov The resulting novel, non-natural amino acid, bearing N-Fmoc protection, was then used as a building block in SPPS to construct a linear peptide, which was subsequently cyclized on-resin to form a complex macrocycle designed to inhibit specific protein-protein interactions. nih.gov

Beyond linear peptides, this compound and its derivatives serve as versatile starting points for constructing complex and biologically active small molecules. The ability to selectively manipulate the α-amino group, the α-carboxyl group, and the side-chain carboxyl group allows for the assembly of intricate molecular architectures.

The synthesis of the peptide macrocycle inhibitors mentioned previously serves as an excellent case study. mit.edunih.gov The process begins with a protected glutamic acid derivative, which is not merely incorporated into a chain but is itself the subject of significant chemical modification to become a new, more complex building block.

Table 2: Synthetic Steps for a Complex Macrocycle Using a Glutamic Acid Building Block

| Step | Description | Key Reagent(s) | Role of Glutamic Acid Derivative |

|---|---|---|---|

| 1 | Starting Material | N-Boc-L-glutamic acid-1-allyl 5-tert-butyl ester | Provides the core chiral scaffold. |

| 2 | Stereoselective Alkylation | LiHMDS, 8-phenyloctyl iodide | The existing α-carbon stereocenter directs the stereoselective addition at the γ-carbon. |

| 3 | Deprotection | Trifluoroacetic Acid (TFA) | Removes the Boc and t-butyl protecting groups to reveal the amine and a carboxyl group. |

| 4 | N-terminal Protection | Fmoc-NHS ester | Adds the Fmoc group for compatibility with standard solid-phase peptide synthesis (SPPS). |

| 5 | Peptide Synthesis | SPPS using the new building block | The modified glutamic acid derivative is incorporated into a peptide chain. |

| 6 | Macrocyclization | Pd(PPh₃)₄, PyBOP | The allyl side-chain protecting group is removed, and the revealed carboxyl group is cyclized with a side-chain amine elsewhere in the peptide. |

This synthetic strategy highlights how a relatively simple protected amino acid can be transformed into a highly functionalized component that imparts both conformational rigidity and specific chemical features to a final product, enabling it to perform complex biological functions like disrupting protein interactions.

Contributions to Supramolecular Chemistry and Materials Science

The Fmoc group is well-established as a powerful motif for inducing self-assembly. nih.gov This large, planar aromatic system drives the organization of individual molecules into larger, ordered structures through π-π stacking interactions. nih.govrsc.org These non-covalent forces, in concert with hydrogen bonding between the amino acid backbones, lead to the formation of nanofibers, which can further entangle to create three-dimensional networks characteristic of supramolecular gels. rsc.orgnih.govresearchgate.net While many Fmoc-amino acids can act as low-molecular-weight gelators (LMWGs) on their own, derivatives of glutamic acid are often utilized in multicomponent systems to enhance and control the properties of the resulting materials. nih.govrsc.org

The incorporation of Fmoc-glutamic acid derivatives is a key strategy for creating stable, self-assembling supramolecular hydrogels. These gels are formed from the spontaneous organization of LMWGs into highly ordered, fibrous 3D networks that immobilize water. nih.gov A significant advancement in this area is the use of co-assembly, where two or more different LMWGs are combined to produce gels with superior properties compared to single-component systems. nih.gov

Research has demonstrated the successful preparation of bionic hydrogels through the co-assembly of Fmoc-glutamic acid with a di-functionalized Fmoc-lysine (Fmoc-Lys-Fmoc). nih.gov In these systems, the combination of the two amino acid derivatives leads to the formation of more robust and stable gel structures. The process relies on a combination of intermolecular physical bonds, including π-π stacking of the fluorenyl groups and hydrogen bonding, which drive the formation of fibrils that organize into the final 3D network. nih.gov

The characteristics of these co-assembled hydrogels can be precisely tuned by altering the ratio of the components. Studies have shown that the rheological properties, which describe the mechanical strength of the gel, are highly dependent on this ratio. The gel-like structure is confirmed by oscillatory shear tests where the storage modulus (G') is significantly higher than the loss modulus (G''), indicating a solid-like, elastic behavior. nih.gov For instance, a co-assembled system of Fmoc-Lys-Fmoc and Fmoc-glutamic acid was found to exhibit the best rheological characteristics compared to other co-assembled pairs, a finding supported by circular dichroism, fluorescence, and scanning electron microscopy (SEM) investigations. nih.gov

| Primary Gelator | Co-Gelator | Gravimetric Ratio (Primary:Co-Gelator) | Storage Modulus (G') Value (Pa) | Reference |

|---|---|---|---|---|

| Fmoc-Lys-Fmoc | Fmoc-glutamic acid | 5:1 | ~1000 | nih.gov |

| Fmoc-Lys-Fmoc | Fmoc-serine | 5:1 | ~400 | nih.gov |

| Fmoc-Lys-Fmoc | Fmoc-Gly-Gly-Gly | 5:1 | ~600 | nih.gov |

The development of "smart" or stimuli-responsive materials, which change their properties in response to external triggers, is a major goal in materials science. nih.gov this compound is a prime candidate for incorporation into such materials due to the inherent pH-sensitivity of its glutamic acid residue. The carboxylic acid group on the side chain can act as a molecular switch, allowing materials to respond to changes in environmental pH. rsc.orgnih.gov

The mechanism for this responsiveness is based on the protonation state of the side-chain carboxyl group. rsc.org

At low pH (acidic conditions): The carboxyl group is protonated (-COOH) and electrically neutral. This state allows it to act as a hydrogen bond donor and acceptor, facilitating the self-assembly process required for gel formation or material aggregation. rsc.org Research on dipeptides containing Fmoc-phenylalanine and glutamic acid has shown that their ability to form hydrogels is significantly better at lower pH values precisely for this reason. rsc.org

At neutral or high pH (alkaline conditions): The carboxyl group is deprotonated, becoming a negatively charged carboxylate ion (-COO⁻). The resulting electrostatic repulsion between adjacent molecules can inhibit or reverse the self-assembly process, leading to the dissolution of a gel or the swelling of a polymer network. rsc.org

This pH-responsive behavior is a foundational principle for creating advanced materials. For example, hydrogels made from poly(γ-glutamic acid) (PGA), a polymer of glutamic acid, exhibit tunable swelling and degradation rates based on pH, making them suitable for applications like oral drug delivery where release is desired in the specific pH environment of the intestines. nih.gov By incorporating Fmoc-glutamic acid derivatives into polymeric or composite structures, developers can create sophisticated systems that respond to specific biological cues, such as the acidic microenvironments found in tumors or inflammatory tissues. nih.govacs.org These materials hold promise for programmed drug release, tissue engineering scaffolds that adapt to cellular processes, and diagnostic sensors. nih.govnih.gov

Advanced Research Considerations and Methodological Aspects

Analytical Techniques for Compound Characterization and Purity Assessment

The successful incorporation of N-Fmoc-O5-cyclohexyl-L-glutamic acid into a peptide sequence relies heavily on rigorous analytical oversight. Characterization and purity assessment are essential checkpoints throughout the synthetic pathway to guarantee the integrity of the final product.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). embrapa.br Its removal, or deprotection, is a critical step that must be monitored to ensure the reaction proceeds to completion without unwanted side reactions. embrapa.br Spectrophotometry provides a convenient and widely adopted method for real-time monitoring of this process. tec5usa.com

The principle behind this technique lies in the strong UV absorbance of the by-product formed during deprotection. youtube.com A basic reagent, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), is used to cleave the Fmoc group. tec5usa.comuci.edu This reaction liberates the fluorenyl group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. researchgate.net This adduct is a potent chromophore, and its concentration can be quantified by measuring the absorbance of the reaction mixture at specific wavelengths, typically around 300 nm. tec5usa.comresearchgate.net By tracking the increase in absorbance over time, chemists can determine the kinetics of the deprotection reaction and ensure that all Fmoc groups have been removed before proceeding to the next amino acid coupling step. researchgate.net This monitoring is a standard feature in automated peptide synthesizers. tec5usa.com

| Parameter | Description |

|---|---|

| Principle | Measurement of UV absorbance of the dibenzofulvene-piperidine adduct formed upon Fmoc cleavage. researchgate.net |

| Deprotection Reagent | Typically 20-50% piperidine in a solvent such as N,N-dimethylformamide (DMF). tec5usa.comuci.edu |

| Detection Wavelengths (λmax) | The maximum absorption is typically measured at ~290 nm and ~301 nm. researchgate.net |

| Application | Used to determine reaction endpoint and calculate the loading of the first amino acid on the solid support resin. uci.edunih.gov |

| Instrumentation | UV-Vis Spectrophotometer, often integrated into automated peptide synthesizers. tec5usa.com |

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and the resulting peptides. phenomenex.com The final yield and purity of a synthetic peptide are directly impacted by the chemical and chiral purity of the protected amino acid building blocks used. phenomenex.com

Reverse-phase HPLC (RP-HPLC) is the most common technique employed. It separates compounds based on their hydrophobicity. For a molecule like this compound, RP-HPLC can effectively separate the desired product from starting materials, reagents, and by-products formed during synthesis.

Furthermore, ensuring the enantiomeric purity is critical, as the presence of the D-enantiomer can significantly alter the biological activity and structure of the final peptide. nih.gov Chiral HPLC, using specialized chiral stationary phases (CSPs), is required to separate the L- and D-enantiomers. phenomenex.comnih.gov For Fmoc-protected amino acids, the required enantiomeric purity is often greater than 99%, a level of precision achievable with chiral HPLC. phenomenex.com

| Parameter | Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com |

| Column | CHIROBIOTIC® T, 5 μm particles, 25 cm x 4.6 mm. sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | Isocratic mixture of [A] 20 mM ammonium (B1175870) acetate, pH 4.1 and [B] methanol (B129727) (e.g., 60:40 A:B). sigmaaldrich.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min. phenomenex.comsigmaaldrich.comsigmaaldrich.com |

| Detection | UV at 254 nm or 220 nm. phenomenex.comsigmaaldrich.comsigmaaldrich.com |

| Purpose | Separation and quantification of L- and D-enantiomers to determine enantiomeric purity. phenomenex.comnih.gov |

Computational Approaches in Peptide and Derivative Design and Analysis

Alongside empirical analytical techniques, computational methods have become powerful tools in modern peptide science. These in silico approaches allow researchers to model and predict the behavior of molecules like this compound, guiding experimental design and providing deep structural insights.

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and dynamics of molecules. For this compound, conformational studies are particularly important due to the steric bulk of both the N-terminal Fmoc group and the O5-cyclohexyl ester on the side chain.

These studies can:

Predict Low-Energy Conformations: By calculating the potential energy associated with different spatial arrangements, modeling software can identify the most stable conformations of the molecule.

Evaluate Steric Hindrance: Modeling can quantify the spatial interference caused by the bulky protecting and modifying groups, predicting how these groups might influence the accessibility of the reactive carboxyl and amino termini during peptide coupling reactions.

Understanding these conformational preferences is crucial for anticipating how this specific building block will behave during synthesis and how it will influence the secondary structure (e.g., alpha-helix, beta-sheet) of the final peptide.

The field of bioinformatics has produced a variety of predictive tools, many powered by machine learning and artificial intelligence, that can forecast the properties of a peptide based on its amino acid sequence. nih.govnih.gov These tools are trained on vast databases of known proteins and peptides, enabling them to recognize patterns that correlate sequence features with specific structural or functional outcomes. nih.govoup.com

When designing a peptide incorporating this compound, these tools can provide valuable insights. biorxiv.org By inputting the proposed peptide sequence, including this modified residue, researchers can:

Predict Secondary and Tertiary Structure: Algorithms can estimate how the bulky and hydrophobic cyclohexyl group might favor or disrupt certain structural motifs. nih.gov

Forecast Physicochemical Properties: Tools can predict properties such as solubility, stability, and isoelectric point.

Estimate Biological Activity: Machine learning models trained on specific activities (e.g., antimicrobial, anticancer, enzyme inhibition) can predict the likelihood that the designed peptide will be active. nih.govoup.commdpi.com

These predictive capabilities accelerate the peptide design process, allowing scientists to screen numerous potential sequences in silico and prioritize the most promising candidates for expensive and time-consuming experimental synthesis and validation. mdpi.com

| Tool Type | Application and Relevance |

|---|---|

| Structural Prediction Models | Predict secondary and 3D structures from the primary amino acid sequence, helping to visualize the impact of the modified glutamic acid residue. nih.gov |

| Machine Learning Classifiers | Trained to classify peptides based on potential function (e.g., antimicrobial, antiviral, cell-penetrating). oup.com Useful for designing peptides with a specific therapeutic goal. |

| Peptide Property Predictors | Estimate physicochemical properties like hydrophobicity, charge, and retention time in chromatography. nih.gov Aids in planning purification and assessing peptide behavior. |

| Generative Models (e.g., VAEs, GANs) | Can design novel peptide sequences de novo that are optimized for desired properties, potentially incorporating modified residues. oup.com |

Future Directions and Emerging Research Avenues

Innovations in Protecting Group Chemistry for Glutamic Acid Derivatives

The strategic use of protecting groups is fundamental to the synthesis of complex peptides and other biomolecules. While the Fmoc group for Nα-amino protection and acid-labile groups like tert-butyl for side-chain protection are well-established, the field is continuously evolving. The goal is to develop more sophisticated and orthogonal protection schemes that allow for selective deprotection and modification of specific sites within a molecule. nih.govorganic-chemistry.org

Recent research has focused on developing novel protecting groups for the glutamic acid side chain that are removable under conditions that leave other protecting groups, such as Fmoc and Boc, intact. This "orthogonal" strategy is critical for creating complex architectures like cyclic peptides or branched constructs. nih.gov For instance, the allyl (All) and allyloxycarbonyl (Alloc) groups have been employed for the side-chain protection of glutamic acid and other residues. nih.gov These groups are stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively, but can be selectively cleaved using palladium catalysts. nih.gov

Another innovative approach involves the development of traceless linkers that can be temporarily attached to the glutamic acid side chain. utah.edu A notable example is the Fmoc-Glu(AlHx)-OH derivative, which incorporates an allyl-based hexenyl (AlHx) linker. utah.edu This linker can be used to attach a solubilizing tag, facilitating the synthesis and purification of notoriously difficult, hydrophobic peptide sequences. utah.edu Once the tag is no longer needed, the entire linker-tag construct can be cleanly removed under aqueous conditions using a palladium catalyst, regenerating the native glutamic acid side chain. utah.edu

Table 1: Comparison of Selected Protecting Groups for Glutamic Acid Side-Chain

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|

| Cyclohexyl | OChx | Strong acid (e.g., TFA) | Provides steric hindrance, stable to mild acid/base | N/A |

| Allyl | OAll | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Orthogonal to Fmoc, Boc, and tBu groups | nih.gov |

| Allyl-based Hexenyl Linker | AlHx | Pd(0) catalysis in aqueous solution | Traceless; enables temporary attachment of solubilizing tags | utah.edu |

This table is generated based on data from the text and is for illustrative purposes.

Advancements in Green Chemistry Methodologies for Synthesis and Application

The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes. Peptide synthesis has traditionally been associated with a significant environmental footprint, largely due to the extensive use of hazardous solvents and reagents. rsc.orgnih.gov Solid-phase peptide synthesis (SPPS), the dominant methodology, is particularly wasteful, requiring large excesses of reagents and solvents like N,N-dimethylformamide (DMF), which faces regulatory scrutiny due to its toxicity. rsc.orgrsc.org

A primary focus of green chemistry in this area is the replacement of DMF with more environmentally benign alternatives. nih.gov Propylene (B89431) carbonate has emerged as a promising green solvent that can be used in both solution- and solid-phase peptide synthesis without significant loss of efficiency or increase in side reactions like racemization. rsc.orgresearchgate.net Researchers are also developing innovative, continuous solution-phase peptide synthesis (GSolPPS) protocols that reduce reaction times and waste. unibo.it These methods aim to lower the Process Mass Intensity (PMI), a key metric that quantifies the mass of waste generated per mass of product, by minimizing work-up steps and enabling solvent recycling. rsc.orgunibo.it

Table 2: Green Chemistry Strategies in Peptide Synthesis

| Strategy | Description | Example | Benefit | Reference |

|---|---|---|---|---|

| Solvent Replacement | Substituting hazardous solvents with safer, more sustainable alternatives. | Replacing DMF with propylene carbonate. | Reduces toxicity and environmental impact. | rsc.orgresearchgate.net |

| Process Optimization | Developing continuous flow or one-pot protocols to minimize waste. | Green Solution-Phase Peptide Synthesis (GSolPPS) using T3P® reagent. | Lowers Process Mass Intensity (PMI), reduces reaction times. | unibo.it |

This table is generated based on data from the text and is for illustrative purposes.

Expansion into Novel Biomolecular Constructs and Hybrid Systems

N-Fmoc-O5-cyclohexyl-L-glutamic acid and its analogs are being used as key components in the construction of sophisticated biomolecules with tailored functions. The ability to orthogonally modify the glutamic acid side chain opens up possibilities for creating structures far more complex than simple linear peptides.

One major area of expansion is the synthesis of macrocyclic peptides. nih.gov By incorporating a glutamic acid derivative with an orthogonally protected side chain (e.g., an allyl ester), chemists can create a handle for on-resin cyclization. This involves linking the glutamic acid side chain to another residue in the peptide sequence, forming a constrained, cyclic structure. nih.gov Such macrocycles are of significant interest in drug discovery, as their constrained conformation can lead to higher binding affinity and specificity for biological targets, such as the polo-box domain of polo-like kinase 1 (Plk1), a key regulator of cell division. nih.govmit.edu

Furthermore, Fmoc-protected glutamic acid derivatives are central to the field of self-assembling biomaterials. mdpi.com Under specific conditions, such as a change in pH or temperature, these amphiphilic molecules can spontaneously organize into higher-order structures like nanofibers, ribbons, and hydrogels. mdpi.comresearchgate.netresearchgate.net These hydrogels, held together by non-covalent interactions like hydrogen bonding and π-π stacking of the fluorenyl groups, are being explored for applications in tissue engineering, drug delivery, and 3D cell culture. mdpi.com

The development of glutamic acid derivatives with novel linkers, such as the AlHx linker, allows for the creation of temporary hybrid systems. utah.edu For example, a highly insoluble peptide can be temporarily fused with a soluble polypeptide tag via the glutamic acid side chain. This hybrid construct is soluble and easy to handle during purification and subsequent chemical ligations. After its purpose is served, the tag is removed without a trace, yielding the native, functional protein, as demonstrated in the total synthesis of the antimicrobial peptide AS-48. utah.edu

Interdisciplinary Research Integrating this compound for New Scientific Discoveries

The application of this compound and its derivatives is increasingly found at the intersection of chemistry, biology, materials science, and medicine. This interdisciplinary approach is unlocking new avenues of scientific inquiry and technological innovation.

Medicinal Chemistry and Pharmacology: The synthesis of macrocyclic peptide inhibitors targeting enzymes like Plk1 is a prime example of the synergy between organic chemistry and pharmacology. nih.gov By creating novel molecular structures, chemists provide powerful tools for biologists to probe cellular pathways and for pharmacologists to develop potential new therapeutics for diseases like cancer.

Materials Science and Biomedical Engineering: The self-assembly of Fmoc-glutamic acid derivatives into hydrogels bridges the gap between molecular synthesis and materials science. mdpi.com These materials are being investigated for their potential to act as scaffolds for tissue regeneration or as depots for the controlled release of drugs, representing a clear intersection with biomedical engineering. researchgate.net

Chemical Biology and Microbiology: The use of glutamic acid linkers to enable the synthesis of complex natural products like the bacteriocin (B1578144) AS-48 demonstrates how advanced chemical tools can solve critical problems in chemical biology. utah.edu This work not only provides access to a potent antimicrobial peptide for further study but also offers a general strategy for synthesizing other challenging proteins, potentially leading to new antibiotics. utah.edu

Process Chemistry and Technology: The drive for greener synthesis methodologies is being aided by technological advancements like continuous-flow reactors. acs.org Integrating these technologies with optimized chemical pathways for producing glutamic acid-containing peptides can lead to safer, more efficient, and scalable manufacturing processes, which is critical for the translation of laboratory discoveries into commercially viable products. unibo.itacs.org

This convergence of disciplines, powered by the versatility of building blocks like this compound, is poised to continue driving innovation and leading to significant scientific discoveries in the years to come.

Q & A

Q. How to troubleshoot low yields in solid-phase synthesis using this compound?

- Diagnostic Steps :

- Check for incomplete deprotection via Kaiser test.

- Analyze coupling efficiency by LC-MS after each cycle.

- Adjust resin swelling (e.g., DMF vs. NMP) to enhance reagent diffusion.

- Solutions : Incorporate double couplings or switch to more activated esters (e.g., pentafluorophenyl esters) for sterically hindered residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。